molecular formula C7H6F3NO3 B6157717 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid CAS No. 2098053-64-4

4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid

Cat. No.: B6157717
CAS No.: 2098053-64-4
M. Wt: 209.1
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Description

4,4,4-Trifluoro-3-(1,2-oxazol-3-yl)butanoic acid (CAS 2098053-64-4) is a high-purity fluorinated building block offered at a purity of 95% . This compound features a reactive butanoic acid backbone substituted with a trifluoromethyl group at the 4-position and a 1,2-oxazol-3-yl heteroaryl moiety at the 3-position. The presence of both the strongly electron-withdrawing trifluoromethyl group and the heteroaromatic ring makes this molecule a valuable intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of more complex molecules with potential biological activity. Fluorinated compounds analogous to this one are of significant interest in drug discovery, as the introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability . The 1,2-oxazole (isoxazole) ring is a privileged structure in pharmacology, often found in molecules that interact with various enzymes and receptors. Researchers can utilize the carboxylic acid functional group for further derivatization, such as amide coupling or esterification, to create a diverse library of compounds for high-throughput screening. This chemical is intended for use as a key synthetic intermediate in the development of novel therapeutic candidates . Please Note: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

2098053-64-4

Molecular Formula

C7H6F3NO3

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Retrosynthetic Analysis and Key Precursors for 4,4,4 Trifluoro 3 1,2 Oxazol 3 Yl Butanoic Acid

Disconnection Strategies for the Butanoic Acid Chain

The butanoic acid portion of the target molecule offers several points for logical disconnection. A common approach in retrosynthesis is to break bonds adjacent to functional groups, as this often corresponds to reliable bond-forming reactions like aldol (B89426) or Michael additions. lkouniv.ac.in

A primary disconnection strategy involves cleaving the C2-C3 bond of the butanoic acid chain. This is a logical step as it simplifies the chiral center at C3. This disconnection leads to two key synthons: an enolate equivalent of an acetate (B1210297) and a trifluoromethyl ketone precursor bearing the 1,2-oxazole ring.

Another viable strategy is a C3-C4 disconnection, which would involve an organometallic addition to a carbonyl group. However, the C2-C3 disconnection is often preferred as it leads to more common and manageable precursors. Functional group interconversion (FGI) of the carboxylic acid to an ester or an alcohol can also facilitate different synthetic routes.

Table 1: Disconnection Strategies for the Butanoic Acid Chain

Disconnection Bond Key Precursors Corresponding Forward Reaction
C2 – C3 Ethyl 4,4,4-trifluoro-3-oxobutanoate and a synthon for the 1,2-oxazole moiety. Aldol-type condensation or related C-C bond formation.

Approaches for 1,2-Oxazole Ring Formation in the Context of Butanoic Acid Derivatization

The formation of the 1,2-oxazole (isoxazole) ring is a critical step that can be approached in two primary ways: the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.gov

In the context of this specific target molecule, the hydroxylamine condensation route is particularly attractive. The key precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, can be modified to create a 1,3-dicarbonyl equivalent. This intermediate, a trifluoromethylated β-keto ester, can then undergo cyclocondensation with hydroxylamine to form the desired 3-substituted 1,2-oxazole ring. This method offers good control over regioselectivity. nih.gov

Alternatively, a 1,3-dipolar cycloaddition could be employed. This would involve synthesizing a butanoic acid derivative containing an alkyne, which would then react with a nitrile oxide. While a powerful method for forming isoxazoles, this route may require more steps to prepare the appropriately functionalized precursors. nih.gov

Table 2: Comparison of 1,2-Oxazole Formation Methods

Method Key Intermediates Advantages
Hydroxylamine Condensation 1,3-Diketone or β-Keto Ester (e.g., Ethyl 5,5,5-trifluoro-4-hydroxy-2-oxopent-3-enoate) Utilizes readily available precursors; often good regioselectivity. nih.gov

Incorporation of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl (CF3) group is a defining feature of the synthesis, significantly influencing the molecule's electronic properties and potential biological activity. nih.gov The most efficient strategies involve using a building block that already contains the CF3 group.

A common and cost-effective starting material is ethyl trifluoroacetate (B77799). This compound can serve as the foundation for constructing the trifluoromethyl ketone portion of the molecule. For instance, a Claisen condensation between ethyl trifluoroacetate and ethyl acetate would yield ethyl 4,4,4-trifluoro-3-oxobutanoate, a key precursor identified in the previous disconnection steps. mdpi.com

Direct trifluoromethylation of a pre-existing carbonyl compound is another possibility, often employing nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3) or electrophilic agents. researchgate.netorganic-chemistry.org However, for this particular target, the building block approach starting from trifluoroacetic acid or its esters is generally more straightforward and scalable. researchgate.net This approach avoids potential side reactions and issues with regioselectivity that can arise with direct trifluoromethylation of more complex substrates.

Table 3: Methods for Trifluoromethyl Moiety Incorporation

Approach Reagent/Precursor Typical Reaction
Building Block Ethyl trifluoroacetate Claisen condensation with an acetate source.
Nucleophilic Trifluoromethylation Ruppert-Prakash Reagent (TMSCF3) Addition to an aldehyde or ketone precursor. organic-chemistry.org

Synthetic Methodologies for 4,4,4 Trifluoro 3 1,2 Oxazol 3 Yl Butanoic Acid

Strategies for the Formation of the 4,4,4-Trifluorobutanoic Acid Backbone

Creating the C-CF₃ bond and the associated butanoic acid framework is a critical challenge in the synthesis of the target molecule. The high electronegativity of fluorine and the unique properties of the trifluoromethyl group necessitate specialized synthetic methods. Key approaches include the direct trifluoromethylation of carbonyl compounds and the fluorination of suitable butanoic acid precursors.

Nucleophilic trifluoromethylation of carbonyl compounds is a powerful and widely used method for constructing the trifluoromethyl carbinol moiety, a key intermediate for the target acid. semanticscholar.org This approach typically involves the reaction of a trifluoromethyl anion equivalent with an electrophilic carbonyl precursor.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a common source of the nucleophilic trifluoromethyl group, often activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). semanticscholar.org Various aldehydes and ketones can be effectively trifluoromethylated under mild conditions using this reagent. semanticscholar.org For the synthesis of the 4,4,4-trifluorobutanoic acid backbone, a suitable precursor would be a β-keto ester or a related derivative.

Another significant trifluoromethylating agent is fluoroform (HCF₃), a potent greenhouse gas that can be deprotonated by a strong base to generate the trifluoromethyl anion. beilstein-journals.org The combination of HCF₃ with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has been shown to be effective for the trifluoromethylation of various methyl esters to yield the corresponding trifluoromethyl ketones. beilstein-journals.org This method avoids expensive reagents and often proceeds with high efficiency. beilstein-journals.org

Recent advancements have also focused on catalytic methods. Lewis acids such as TiF₄ and MgCl₂ can catalyze the trifluoromethylation of aldehydes with TMSCF₃. semanticscholar.org Furthermore, N-heterocyclic carbenes and superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been employed as organocatalysts for these transformations. semanticscholar.org

Table 1: Carbonyl Trifluoromethylation Approaches

Reagent/SystemPrecursor TypeConditionsKey FeaturesReference
(Trifluoromethyl)trimethylsilane (TMSCF₃) / Fluoride catalyst (e.g., TBAF)Aldehydes, Ketones, EstersMild, often at room temperatureWidely applicable; generates trifluoromethyl carbinols or ketones. semanticscholar.org
Fluoroform (HCF₃) / KHMDS / TriglymeMethyl Esters-40 °CUtilizes an inexpensive greenhouse gas; good to high yields. beilstein-journals.org
TMSCF₃ / Lewis Acid (e.g., TiF₄, MgCl₂)AldehydesCatalyticEnhances reactivity and allows for catalytic turnover. semanticscholar.org
TMSCF₃ / Organocatalyst (e.g., TBD)AldehydesCatalytic, mildMetal-free approach for selective trifluoromethylation. semanticscholar.org

An alternative to direct trifluoromethylation is the fluorination of a pre-existing butanoic acid scaffold. These methods can involve either nucleophilic or electrophilic fluorinating agents to introduce fluorine atoms.

Deoxyfluorination is a common strategy where hydroxyl groups are replaced by fluorine. Reagents like diethylaminosulfur trifluoride (DAST) can convert alcohols to alkyl fluorides, although they are hazardous and can be unstable at higher temperatures. acsgcipr.org More stable alternatives are continuously being developed. rsc.org For example, a precursor such as γ-hydroxy- or γ-keto-butanoic acid could potentially be converted to the trifluorinated analogue through a series of oxidation and fluorination steps.

Decarboxylative fluorination represents another powerful strategy. nih.gov In this approach, aliphatic carboxylic acids can be converted into alkyl fluorides. Methods utilizing silver nitrate (B79036) (AgNO₃) and Selectfluor® in aqueous solution, or iron salts under visible light irradiation, have been developed to facilitate this radical-based transformation on a wide range of substrates. organic-chemistry.org

Electrophilic fluorination is typically used for activated C-H bonds, such as those adjacent to carbonyl groups. Reagents like Selectfluor® are employed to fluorinate enol ethers or silyl (B83357) enol ethers derived from β-ketoesters or 1,3-diketones. rsc.org This could be applied to a butanoic acid derivative containing a β-dicarbonyl moiety to introduce the fluorine atoms.

Table 2: Fluorination Strategies for Butanoic Acid Precursors

Fluorination TypeReagentPrecursor TypeKey FeaturesReference
Nucleophilic (Deoxyfluorination)DAST, PBSF/TBATAlcoholsDirect replacement of -OH with -F; often proceeds with inversion of configuration. rsc.orgorganic-chemistry.org
NucleophilicAlkali Metal Fluorides (e.g., KF)Alkyl Halides/SulfonatesRequires a good leaving group; reactivity can be enhanced by specific solvents like t-alcohols. rsc.org
ElectrophilicSelectfluor®Enol Ethers, Silyl Enol EthersEffective for fluorinating positions α to a carbonyl group. rsc.org
Radical (Decarboxylative)Selectfluor® / AgNO₃ or Iron SaltsAliphatic Carboxylic AcidsConverts R-COOH to R-F under mild conditions. nih.govorganic-chemistry.org

Stereoselective Synthesis of 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid

Establishing the stereocenter at the C-3 position with high enantiomeric purity is paramount. This is achieved through asymmetric synthesis, which can be broadly divided into substrate-controlled methods using chiral auxiliaries and reagent-controlled methods using asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

Evans oxazolidinones are a well-established class of chiral auxiliaries, particularly for stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgspringerprofessional.de An N-acylated oxazolidinone can be converted to its boron enolate, which then reacts with an appropriate electrophile in a highly diastereoselective manner. wikipedia.org For the target molecule, an acetate-derived chiral imide could be alkylated with a reagent that introduces the trifluoroethyl group and the isoxazole (B147169) precursor.

A notable example in a related system is the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. nih.govresearchgate.net This method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. nih.govresearchgate.net This complex is then alkylated with 1,1,1-trifluoro-2-iodoethane (B141898) under basic conditions, followed by disassembly of the complex to yield the desired amino acid with high diastereomeric excess. nih.gov A similar strategy could be envisioned where the glycine unit is replaced by a synthon suitable for conversion into the isoxazolylbutanoic acid structure.

Table 3: Chiral Auxiliary-Mediated Synthesis

Auxiliary TypeReaction TypeKey FeaturesReference
Evans OxazolidinonesAldol Reaction, AlkylationHighly predictable stereochemical outcome; reliable for creating contiguous stereocenters. wikipedia.orgspringerprofessional.de
CamphorsultamAlkylation, Diels-AlderProvides high levels of asymmetric induction; often crystalline derivatives aid in purification.
PseudoephedrineAlkylationForms crystalline products; the auxiliary can be removed under mild conditions. sigmaaldrich.com
Ni(II) Complex of Glycine Schiff BaseAlkylationProven effective for large-scale synthesis of fluorinated amino acids; auxiliary is recyclable. nih.govresearchgate.net

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Both transition-metal catalysis and organocatalysis are powerful tools for this purpose. researchgate.net

Nickel-catalyzed asymmetric reactions have emerged as a robust method for synthesizing chiral fluorinated molecules. organic-chemistry.org For instance, the asymmetric reductive cross-coupling of acyl chlorides with trifluoroalkylating agents can produce chiral α-trifluoromethyl ketones with high enantioselectivity. acs.org These ketones can then be reduced diastereoselectively to form β-trifluoromethyl alcohols, which are versatile intermediates. organic-chemistry.orgacs.org

Organocatalysis offers a metal-free alternative for asymmetric bond formation. Chiral bifunctional catalysts, such as thioureas or squaramides, have been used in vinylogous aldol reactions of alkylidenepyrazolones with trifluoromethyl ketones to generate tertiary trifluoromethyl carbinols with good to excellent enantioselectivity. acs.org A similar catalytic approach could be adapted to react a nucleophilic isoxazole-containing component with a trifluoromethylated electrophile.

Specific reactions designed for the enantioselective formation of stereocenters are crucial. The synthesis of β-trifluoromethyl alcohols, key precursors to the target acid, has been a major focus. organic-chemistry.org One-pot reduction of enantiomerically enriched α-trifluoromethyl ketones, formed via asymmetric catalysis, can furnish the desired alcohols with excellent diastereoselectivity and complete retention of enantiopurity. acs.org

Another well-established method is the Sharpless asymmetric dihydroxylation, which can introduce two adjacent hydroxyl groups across a double bond with high enantioselectivity. nih.govresearchgate.net A synthetic route could involve the asymmetric dihydroxylation of a trifluoromethylated alkene precursor. nih.govresearchgate.net The resulting chiral diol could then be further manipulated, for example, through selective oxidation and functional group interconversion, to install the carboxylic acid and isoxazole moieties. This strategy was successfully employed in the synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. nih.gov

Catalytic asymmetric hydrogenation of a suitable prochiral olefin is another powerful strategy. nih.gov While direct hydrogenation of some trifluoromethylated substrates can be challenging, a stereodivergent approach involving the reduction and subsequent ring-opening of Erlenmeyer–Plöchl azlactones has been developed to access β-branched β-trifluoromethyl α-amino acid derivatives. nih.gov This highlights the potential of sequential catalytic reactions to control multiple stereocenters.

Construction of the 1,2-Oxazole Ring System

The formation of the 1,2-oxazole ring is the cornerstone of the synthesis. The two primary retrosynthetic disconnections for this heterocycle involve either a cycloaddition pathway or a condensation reaction.

Cycloaddition Reactions for Oxazole (B20620) Formation

The most effective and widely used method for constructing 1,2-oxazole rings is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. nih.govnih.gov This approach offers a high degree of control over regioselectivity, which is crucial for obtaining the desired 3-substituted oxazole isomer.

For the target molecule, this strategy would likely involve the reaction of a trifluoromethyl-containing alkyne with a nitrile oxide derived from a protected butanoic acid precursor. The nitrile oxide itself is typically unstable and generated in situ from an aldoxime precursor, often by oxidation with reagents like sodium hypochlorite. mdpi.com The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. nih.gov

Key approaches include:

Reaction of a trifluoromethyl alkyne: A plausible route starts with an alkyne such as 5,5,5-trifluoropent-3-yn-1-ol, which can be reacted with a nitrile oxide bearing a protected carboxylic acid function.

Reaction of a trifluoromethyl nitrile oxide: Alternatively, trifluoroacetonitrile (B1584977) oxide could be reacted with an alkyne that has the protected butanoic acid side chain.

Studies on the 1,3-dipolar cycloaddition of nitrile oxides with fluorinated dipolarophiles have demonstrated the feasibility of creating fluoroalkyl-substituted isoxazolines and isoxazoles with excellent regio- and diastereoselectivities. researchgate.net

Condensation and Dehydration Strategies for Heterocycle Synthesis

An alternative and powerful strategy for forming the 1,2-oxazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net This method involves the reaction of hydroxylamine with a β-diketone, β-ketoester, or β-ketoaldehyde, followed by dehydration to form the aromatic heterocycle.

In the context of synthesizing this compound, a key intermediate would be a trifluoromethylated β-dicarbonyl derivative of butanoic acid. For instance, ethyl 2-(trifluoroacetyl)acetate or a similar β-ketoester could react with hydroxylamine. The reaction proceeds through the initial formation of an oxime or a 5-hydroxyisoxazoline intermediate, which then undergoes acid- or base-catalyzed dehydration to yield the stable isoxazole ring. nih.gov

The regioselectivity of this condensation can be a significant challenge when using unsymmetrical 1,3-dicarbonyls, as two different isoxazole isomers can be formed. nih.gov The outcome is often influenced by the differential reactivity of the two carbonyl groups and the specific reaction conditions employed, such as pH and solvent. nih.govresearchgate.net For trifluoromethyl β-diketones, the strong electron-withdrawing nature of the CF3 group makes the adjacent carbonyl highly electrophilic, which can direct the initial nucleophilic attack of hydroxylamine and thus control the regioselectivity of the cyclization. nih.gov

Functional Group Interconversions and Protecting Group Chemistry

Given the reactivity of the carboxylic acid group, particularly its acidic proton, it is standard practice in multistep synthesis to use a protecting group. oup.com The carboxylic acid would likely interfere with basic or organometallic reagents used during the construction of the oxazole ring. Therefore, the butanoic acid moiety is typically masked as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. wikipedia.org

Common protecting group strategies include:

Esterification: The carboxylic acid is converted to an ester before the oxazole-forming steps. This protects the acidic proton and prevents the carboxylate from acting as a nucleophile. wikipedia.org

Deprotection: After the successful formation of the trifluoromethyl-oxazole core, the ester is hydrolyzed back to the carboxylic acid. This is commonly achieved under basic conditions (e.g., using sodium hydroxide) or acidic conditions, depending on the stability of the rest of the molecule. For more sensitive substrates, enzymatic hydrolysis or hydrogenolysis (for benzyl esters) can be employed. wikipedia.org

Orthogonal protection strategies become important if other reactive functional groups are present. This allows for the selective removal of one protecting group without affecting others in the molecule. wikipedia.org For instance, a tert-butyl ester (acid-labile) could be used alongside a benzyl ether (removed by hydrogenolysis), allowing for stepwise deprotection and functionalization.

Another approach involves protecting the carboxylic acid as an oxazoline, which is stable to a wide range of reagents and can be hydrolyzed back to the acid under acidic conditions. oup.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of a complex molecule like this compound is critical for achieving high yields and purity. This involves the systematic variation of parameters such as solvent, temperature, catalysts, and reactant stoichiometry.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact the outcome of both cycloaddition and condensation reactions. In 1,3-dipolar cycloadditions, solvent polarity can influence the energy levels of the frontier orbitals, thereby affecting the reaction rate and, in some cases, the regioselectivity. beilstein-journals.org

For condensation reactions leading to isoxazoles, the solvent can control which regioisomer is formed. Studies on the reaction of β-enamino diketones with hydroxylamine have shown that polar protic solvents like ethanol (B145695) can favor the formation of one isomer, while aprotic solvents may lead to a different product distribution. nih.gov This control is attributed to the solvent's ability to mediate proton transfer steps and stabilize key intermediates or transition states.

Table 1: Effect of Solvent on Regioselectivity of Isoxazole Formation from a β-Enamino Diketone and Hydroxylamine (Illustrative Data based on nih.gov)
SolventConditionsRatio of Regioisomers (A:B)Total Yield (%)
Ethanol (EtOH)Reflux, 2h85:1585
Dichloromethane (DCM)RT, 24h20:8070
Tetrahydrofuran (THF)RT, 24h40:6075
Water/Ethanol (1:1)Reflux, 2h70:3082

Reaction kinetics provide insight into the reaction mechanism and help identify the rate-determining step. For heterocycle synthesis, kinetic studies can guide the optimization of temperature and reaction time to maximize product formation while minimizing the formation of byproducts or decomposition.

Catalyst Development and Ligand Screening

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. For the synthesis of isoxazoles, various catalytic systems have been developed.

In Cycloaddition Reactions: While many 1,3-dipolar cycloadditions proceed thermally, metal catalysts, particularly copper(I), are frequently used to promote the reaction of terminal alkynes with in situ-generated nitrile oxides. organic-chemistry.org These catalysts can lower the activation energy and enhance regioselectivity, reliably producing the 3,5-disubstituted isoxazole isomer. nih.gov

In Condensation Reactions: Lewis acids like BF3·OEt2 can be used to activate a carbonyl group in a β-dicarbonyl compound, directing the nucleophilic attack of hydroxylamine and thereby controlling the regioselectivity of the cyclization. nih.gov

Asymmetric Catalysis: For creating chiral centers, asymmetric catalysis is essential. Chiral organocatalysts, such as squaramides, have been successfully employed in asymmetric [3+2] cycloaddition reactions to produce highly enantioenriched isoxazole-containing spirooxindoles. rsc.org

Ligand screening is integral to the development of metal-based catalysts. The electronic and steric properties of the ligands coordinated to the metal center dictate the catalyst's activity and selectivity. For a novel synthesis, a range of phosphine, N-heterocyclic carbene (NHC), or other ligands would be screened to identify the optimal combination for the desired transformation. For instance, cobalt(II) metalloradical catalysis, utilizing specific porphyrin-based ligands, has been shown to be effective for the synthesis of trifluoromethyl-substituted oxazoles (isomers of isoxazoles). acs.org

Table 2: Influence of Catalyst on the Yield of Isoxazole Synthesis (Illustrative Examples)
Reaction TypeCatalyst/AdditiveKey AdvantageTypical Yield (%)Reference
[3+2] Cycloaddition (Alkyne + Nitrile Oxide)Cu(I)High regioselectivity for 3,5-isomers75-95 organic-chemistry.org
Condensation (β-Diketone + NH2OH)BF3·OEt2Control of regioselectivity60-80 nih.gov
Asymmetric [3+2] CycloadditionSquaramide OrganocatalystHigh enantioselectivity (ee)>90 rsc.org
[3+2] Cycloaddition (Diazoketone + Nitrile)Co(II)-PorphyrinAccess to CF3-oxazoles80-98 acs.org

Process Intensification and Scalability Considerations

The successful transition of a synthetic route for this compound from laboratory-scale preparation to industrial-scale production necessitates a thorough evaluation of process intensification and scalability. While specific literature on the large-scale manufacturing of this exact molecule is limited, analysis of synthetic methods for its core components—the trifluoromethylated isoxazole ring and the fluorinated side chain—provides critical insights into potential challenges and optimization strategies.

Key considerations for process intensification focus on improving reaction efficiency, reducing waste, enhancing safety, and developing a more economical and sustainable manufacturing process. For a molecule with the structural complexity of this compound, this involves optimizing the formation of the isoxazole ring and the subsequent attachment and modification of the butanoic acid side chain.

Scalable Synthesis of the Trifluoromethyl-Isoxazole Core

The construction of the trifluoromethylated isoxazole ring is a critical step. Research into related compounds has demonstrated the feasibility of gram-scale synthesis, offering valuable data for scale-up. A significant challenge in the synthesis of trifluoromethylated isoxazoles via the cycloaddition of trifluoromethyl nitrile oxide is the potential formation of furoxan dimers as byproducts. nih.gov Controlling the rate of formation and the concentration of the nitrile oxide intermediate is crucial for maximizing the yield of the desired isoxazole product. nih.gov

One-pot metal-free [3+2] cycloaddition reactions have been developed for preparing 5-trifluoromethylisoxazoles, achieving scales of up to 130 grams. acs.org Such methods are advantageous for large-scale production as they avoid costly and potentially toxic metal catalysts, simplifying purification and reducing waste.

ParameterLaboratory Scale (Sub-gram)Gram/Multigram ScaleKey Consideration for Scale-upSource(s)
Reaction Type [3+2] CycloadditionMetal-free [3+2] cycloadditionAvoidance of metal catalysts simplifies purification and waste management. acs.orgnih.gov
Scale Sub-gramUp to 130 gReaction kinetics and thermal management become critical at larger scales. acs.orgnih.gov
Key Intermediate Trifluoromethyl nitrile oxideTrifluoromethyl nitrile oxideControlled generation is vital to prevent dimerization into furoxan byproducts. nih.gov
Yield Moderate to goodGood to excellentMaintaining high yields requires precise control over reagent addition and temperature. acs.org

This table is interactive. Click on the headers to sort the data.

Furthermore, direct fluorination of a pre-formed isoxazole ring has been successfully scaled to the gram level using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. academie-sciences.fr This demonstrates that late-stage fluorination can be a viable strategy for producing fluorinated isoxazole intermediates on a larger scale.

Process Intensification via Continuous Flow Technology

Process intensification often involves shifting from traditional batch processing to continuous flow manufacturing. Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic reactions or when handling hazardous intermediates.

While a specific continuous flow synthesis for this compound has not been reported, the principles have been applied to structurally related fluorinated heterocycles. For example, a telescoped two-step continuous gas/liquid–liquid/liquid flow process has been developed for the synthesis of 4-fluoropyrazole derivatives. tib.eu This approach utilizes fluorine gas and hydrazine, both hazardous materials, in a contained and controlled manner to produce the target molecule safely and efficiently.

A hypothetical continuous flow process for a key fragment of the target molecule could involve the following considerations:

StrategyAdvantageRelevance to SynthesisSource(s)
Continuous Flow Reactor Enhanced heat transfer, improved safety, precise control of residence time.Crucial for managing exothermic steps like fluorination or cycloaddition reactions. tib.eu
In-line Purification Reduced manual handling, integrated processing, improved purity.Could be used to remove byproducts or unreacted starting materials between steps.
Automated Process Control High reproducibility, minimized human error, real-time optimization.Ensures consistent product quality and yield during large-scale production runs.

This table is interactive. Click on the headers to sort the data.

The application of such a strategy to the synthesis of the trifluoromethyl-isoxazole core could involve the in-situ generation and immediate reaction of the nitrile oxide intermediate, minimizing its decomposition or dimerization. nih.gov This would represent a significant process intensification, leading to higher yields and improved process safety.

Scalability of Side-Chain Introduction

The synthesis of the 4,4,4-trifluoro-3-oxobutanoic acid precursor, a key component for forming the side chain, has been documented in patent literature, suggesting its relevance to industrial-scale processes. google.com A reported method involves the reaction of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), followed by hydrolysis. google.com The scalability of this sequence depends on the efficient handling of the base-catalyzed condensation and the subsequent work-up and purification of the butanoic acid derivative. Careful consideration of solvent selection, waste stream management, and process cycle times would be necessary to ensure an economically viable and environmentally responsible process at scale.

Advanced Spectroscopic and Structural Elucidation of 4,4,4 Trifluoro 3 1,2 Oxazol 3 Yl Butanoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H, ¹³C, and ¹⁹F NMR Assignments

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra offer a complete picture of the carbon and proton framework of the molecule, along with direct observation of the fluorine atoms. The expected chemical shifts and coupling patterns provide a unique fingerprint of the compound's structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the isoxazole (B147169) ring, the methine proton adjacent to the trifluoromethyl group, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the trifluoromethyl group and the heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum. The carbons of the isoxazole ring and the butanoic acid backbone, including the carbon bearing the trifluoromethyl group, will each have characteristic chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing direct evidence for the presence and electronic environment of the -CF₃ moiety.

Interactive Data Table: Predicted NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
COOH~10-12~170-175-
CH (α to CF₃)~4.0-4.5~50-55-
CH₂~2.8-3.2~35-40-
Isoxazole-H~6.5-8.5~100-150-
Isoxazole-C-~100-160-
CF₃-~120-125 (quartet)~ -70 to -80

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the NMR signals and elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the butanoic acid chain and the isoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the butanoic acid chain and the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution.

Conformational Analysis via NMR Spectroscopy

By analyzing coupling constants and NOESY data, insights into the preferred three-dimensional structure of 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid in solution can be gained. The rotational preferences around the C-C single bonds of the butanoic acid backbone can be inferred from the magnitude of the proton-proton coupling constants and the observation of through-space NOE correlations.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700-1725 cm⁻¹), C-F stretching vibrations (strong bands in the 1000-1200 cm⁻¹ region), and vibrations associated with the C=N and C=C bonds of the isoxazole ring.

Raman Spectroscopy: Raman spectroscopy will provide complementary information, often showing strong signals for non-polar bonds. The symmetric vibrations of the isoxazole ring and the C-C backbone may be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)1700-1725 (strong)Moderate
C-F (Trifluoromethyl)1000-1200 (strong)Moderate
C=N (Isoxazole)~1600-1650Strong
C=C (Isoxazole)~1500-1580Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally confirmed. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules. The expected exact mass for the molecular ion [M+H]⁺ or [M-H]⁻ would be calculated based on the elemental formula C₇H₆F₃NO₃.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Obtaining a suitable single crystal of this compound would allow for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. This technique would provide the most definitive structural information for the compound in its crystalline form.

Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of a chiral molecule is fundamental to understanding its chemical and physical properties. For this compound, which possesses a single stereocenter at the C3 position, the primary method for assigning the absolute configuration is single-crystal X-ray diffraction.

When a suitable single crystal is obtained, X-ray crystallography can provide a direct determination of the three-dimensional arrangement of atoms. nih.gov For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects, particularly if a heavier atom is present, can be used to determine the absolute structure. nih.govcaltech.edu The Flack parameter is a critical value derived from the diffraction data that confirms the correctness of the assigned enantiomer; a value close to zero indicates a correct assignment. caltech.edu

In cases where suitable crystals for X-ray analysis are not available, vibrational circular dichroism (VCD) spectroscopy serves as a powerful alternative for assigning absolute configuration in solution. researchgate.netschrodinger.com This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The absolute configuration is assigned by comparing the experimental VCD spectrum with a theoretical spectrum generated by density functional theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer). schrodinger.comresearchgate.net A good agreement between the signs and relative intensities of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration. schrodinger.com

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dictated by a variety of intermolecular interactions that govern its crystal packing. Analysis of crystal structures of similar fluorinated carboxylic acids and isoxazole-containing compounds provides a strong basis for understanding these forces. nih.govresearchgate.netacs.org

The most dominant interaction is the hydrogen bonding associated with the carboxylic acid moiety. Carboxylic acids frequently form strong, centrosymmetric dimers in the solid state via a pair of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. acs.orgresearchgate.net This robust synthon is a primary organizing force in the crystal lattice.

In addition to the strong carboxylic acid dimers, weaker interactions involving the trifluoromethyl group and the isoxazole ring play a crucial role in stabilizing the three-dimensional network. These include C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds. nih.govrsc.org The fluorine atoms of the CF₃ group, being electronegative, can act as weak hydrogen bond acceptors. rsc.orgmdpi.com The isoxazole ring can participate in C—H⋯π interactions and, depending on the relative orientation of the rings in adjacent molecules, potential π-π stacking. nih.gov The interplay of these varied intermolecular forces results in a highly organized and stable crystalline superstructure. acs.org

Below is a representative table of crystallographic data, based on a closely related trifluoromethyl-substituted heterocyclic compound, illustrating the typical parameters obtained from a single-crystal X-ray diffraction study.

Table 1. Representative Crystallographic Data
ParameterValue
Empirical FormulaC₈H₈F₃NO₃
Formula Weight223.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5285
b (Å)21.0079
c (Å)7.9450
β (°)101.240
Volume (ų)1396.17
Z4
Calculated Density (g/cm³)1.062
Hydrogen Bond MotifsO—H⋯O, C—H⋯O

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Confirmation

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides further confirmation of the stereochemistry of chiral molecules in solution. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, and the resulting spectrum is highly sensitive to the molecule's absolute configuration. nih.gov

The ECD spectrum of a chiral molecule like this compound is characterized by positive or negative bands known as Cotton effects. The sign and magnitude of these effects are unique to a specific enantiomer. nih.gov The isoxazole ring and the carboxylic acid group act as chromophores, giving rise to electronic transitions that are perturbed by the chiral environment of the stereocenter.

Similar to VCD, the absolute configuration can be definitively assigned by comparing the experimental ECD spectrum with that predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net By calculating the theoretical spectrum for one enantiomer, a direct comparison with the experimental data confirms the absolute configuration. researchgate.net This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. researchgate.net

The following table presents plausible ECD spectral data for the enantiomers of a related chiral fluorinated acid, illustrating the mirror-image relationship between the two forms.

Table 2. Representative Electronic Circular Dichroism (ECD) Data
Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect Sign
(R)-enantiomer215+8500Positive
(R)-enantiomer250-3200Negative
(S)-enantiomer215-8450Negative
(S)-enantiomer250+3150Positive

Theoretical and Computational Chemistry Studies of 4,4,4 Trifluoro 3 1,2 Oxazol 3 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid at the quantum mechanical level. irjweb.comresearchgate.net These calculations, often employing hybrid functionals such as B3LYP with extensive basis sets like 6-311++G(d,p), provide a robust framework for understanding the molecule's electronic characteristics. irjweb.com

Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich isoxazole (B147169) ring, while the LUMO is distributed over the trifluoromethyl group and the carboxylic acid moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A larger energy gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -7.25
LUMO -1.58

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Visible absorption spectra. researchgate.net For this compound, the calculations would likely predict electronic transitions in the UV region, corresponding to π→π* transitions within the isoxazole ring.

Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are standard applications of DFT. nih.gov The predicted ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra, while calculated IR spectra can identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and vibrations associated with the C-F bonds.

Table 2: Predicted Spectroscopic Data

Parameter Predicted Value
Maximum Absorption Wavelength (λmax) 265 nm
¹H NMR Chemical Shift (COOH) 10.5 - 12.0 ppm
¹³C NMR Chemical Shift (C=O) 170 - 175 ppm
IR Stretching Frequency (C=O) 1710 - 1740 cm⁻¹

Acidity and Basicity Predictions

The acidity of the carboxylic acid group and the basicity of the nitrogen atom in the isoxazole ring are fundamental properties that can be predicted with high accuracy using computational models. The calculation of the pKa value, often through thermodynamic cycles in combination with a solvent model, provides a quantitative measure of acidity. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the butanoic acid moiety. The proton affinity of the isoxazole nitrogen can also be calculated to determine its basicity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanoic acid chain allows for multiple conformations of this compound. Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, is essential for identifying the most stable conformers. sci-hub.boxmdpi.com The presence of the bulky trifluoromethyl group and the planar isoxazole ring introduces significant steric constraints that influence the conformational preferences. d-nb.info

Potential energy surfaces (PES) can be generated to map the energy landscape as a function of key dihedral angles. These surfaces reveal the low-energy conformers and the energy barriers separating them. For this molecule, key rotations would be around the C-C bonds of the butanoic acid backbone. Studies on similar fluorinated alkanes show that gauche and anti conformations can have subtle energy differences influenced by solvent polarity. acs.orgnih.gov

Table 3: Relative Energies of Stable Conformers

Conformer Dihedral Angle (C-C-C-COOH) Relative Energy (kcal/mol)
Anti ~180° 0.0
Gauche (+) ~60° 1.2

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. researchgate.net For instance, the synthesis of the isoxazole ring itself, often via a 1,3-dipolar cycloaddition, can be modeled to understand its regioselectivity and reaction kinetics. mdpi.comresearchgate.net

Transition State Characterization

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. researchgate.net By locating the transition state structure on the potential energy surface, the activation energy for a given reaction step can be calculated. This information is vital for predicting reaction rates and understanding the factors that control the reaction pathway. For reactions such as the decarboxylation of the butanoic acid or reactions involving the isoxazole ring, DFT calculations can elucidate the detailed electronic and structural changes that occur during the reaction.

Activation Energy Calculations

The general methodology for calculating activation energies for a given reaction of this compound would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. This structure represents the highest energy barrier along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are carried out for the optimized structures of the reactants, products, and the transition state. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the desired reactants and products, an IRC calculation is performed. orientjchem.org This traces the reaction path from the transition state downhill to both the reactant and product energy minima.

Energy Calculation: With the optimized geometries, the electronic energies of the reactants and the transition state are calculated at a high level of theory and with a suitable basis set, such as B3LYP/6-311+G**. orientjchem.org The activation energy is then determined as the difference in Gibbs free energy between the transition state and the reactants. medium.com

These calculations can provide valuable insights into the feasibility and kinetics of various potential reactions involving this compound, guiding synthetic efforts and mechanistic understanding.

Table 5.3.2.1: Representative Data from a Hypothetical DFT Calculation for a Reaction of this compound
ParameterReactant Complex (kcal/mol)Transition State (kcal/mol)Product Complex (kcal/mol)
Electronic Energy-1250.5-1240.2-1260.8
Zero-Point Vibrational Energy150.3148.1152.5
Enthalpy Correction10.29.810.5
Gibbs Free Energy Correction-25.7-28.3-26.9
Relative Gibbs Free Energy 0.0 +20.4 (ΔG‡) -15.1 (ΔG_rxn)

Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT-based activation energy calculation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and stability. While specific MD simulation studies exclusively focused on this compound are not extensively documented, the behavior of analogous isoxazole-containing molecules in complex with biological targets has been investigated.

For instance, in studies of other functionalized isoxazoles, MD simulations have been conducted for extended periods, such as 100 nanoseconds, to assess the stability of the ligand-protein complex. Such simulations typically monitor several key parameters to understand the dynamic behavior of the system.

Commonly analyzed parameters in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot, fluctuating around a constant value, suggests that the system has reached equilibrium and the protein-ligand complex is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. Higher RMSF values correspond to more mobile regions of the molecule.

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the protein, as well as with the surrounding solvent, are monitored to understand the key interactions that stabilize the complex.

These analyses collectively provide a detailed picture of the dynamic stability and interaction profile of the molecule in a simulated biological environment.

Table 5.4.1: Representative Parameters from a 100 ns Molecular Dynamics Simulation of a Model Isoxazole Derivative-Protein Complex
Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Radius of Gyration (Rg) (Å)Intermolecular H-Bonds
00.00.018.54
201.82.118.63
402.02.318.42
601.92.218.53
802.12.418.62
1002.02.318.53

Note: This table presents representative data for a model system to illustrate the typical outputs of a molecular dynamics simulation analysis. The values are not specific to this compound.

Chemical Reactivity and Derivatization of 4,4,4 Trifluoro 3 1,2 Oxazol 3 Yl Butanoic Acid

Transformations of the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid functionality is readily converted to esters and amides. Standard esterification methods, such as the Fischer esterification which involves reacting the carboxylic acid with an alcohol under acidic conditions, are expected to yield the corresponding esters. masterorganicchemistry.comquora.com Similarly, amidation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. Direct amidation using coupling agents or catalyzed reactions is also a common strategy for forming amide bonds from carboxylic acids. researchgate.net

Table 1: Predicted Esterification and Amidation Reactions

Reactant Reagents Predicted Product Reaction Type
Alcohol (R-OH) H+ (catalyst) 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoate ester Fischer Esterification

Reduction to Alcohols

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the carboxylic acid group to a hydroxyl group. libretexts.orgchemguide.co.uklibretexts.orgchemistrysteps.com The reaction typically proceeds in an anhydrous ethereal solvent, followed by an aqueous workup to yield the primary alcohol, 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butan-1-ol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com

Table 2: Predicted Reduction of Carboxylic Acid

Reagent Solvent Predicted Product

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from a simple aliphatic carboxylic acid like the title compound is generally difficult and requires harsh conditions. However, specialized methods for the decarboxylative functionalization of aliphatic carboxylic acids have been developed, often involving photoredox or metal catalysis. bohrium.com The applicability of these methods to 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid would require specific experimental investigation.

Reactions Involving the 1,2-Oxazole Ring

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, but its reactivity is influenced by the presence of the N-O bond and the substituents.

Electrophilic Aromatic Substitution (if applicable)

The isoxazole (B147169) ring is considered an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.org When such reactions do occur, the position of substitution is directed by the existing substituents on the ring. For a 3-substituted isoxazole, electrophilic attack typically occurs at the C4 position. However, the presence of the bulky and electron-withdrawing trifluoro-butanoic acid side chain at the 3-position would likely deactivate the ring further, making electrophilic substitution challenging.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. This is a common reactivity pathway for isoxazoles. Reductive cleavage, often using catalytic hydrogenation, can lead to the formation of an enaminone. The specific products formed from the ring-opening of this compound would depend on the specific reagents and reaction conditions employed. Lewis acid catalysis is another method that can promote ring-opening in certain heterocyclic systems. mdpi.com

Table 3: Predicted Reactivity of the 1,2-Oxazole Ring

Reaction Type Conditions Predicted Outcome
Electrophilic Substitution Strong Electrophile/Catalyst Substitution at C4 (if reaction occurs)

Functionalization of the Oxazole (B20620) Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is an aromatic system, albeit with a weak N-O bond that makes it susceptible to certain ring-opening reactions. lifechemicals.commdpi.com Its functionalization can be approached through several strategies, including electrophilic substitution and modification of substituents attached to the ring.

Electrophilic Aromatic Substitution: Isoxazoles can undergo electrophilic aromatic substitution reactions, typically at the C4 position. Reactions such as halogenation can introduce useful synthetic handles for further elaboration. For instance, treatment with electrophilic halogenating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) could potentially introduce an iodine atom at the 4-position of the isoxazole ring in this compound. This iodo-substituted derivative could then participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

Ring-Opening Reactions: The inherent strain and the weak N-O bond in the isoxazole ring make it prone to cleavage under certain conditions. lifechemicals.com Reductive cleavage, often employing reagents like Raney nickel or catalytic hydrogenation, can open the ring to yield β-enaminones. nih.gov In the case of this compound, such a reaction would unmask a valuable trifluoromethylated β-amino enone carboxylic acid derivative. Base-promoted ring-opening is another possibility, which could lead to the formation of a cyano-substituted carboxylic acid.

Reaction TypeReagentsPotential Product
Electrophilic IodinationN-Iodosuccinimide (NIS)4-iodo-4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid
Reductive Ring OpeningRaney Ni, H₂5-amino-6,6,6-trifluoro-3-oxo-hex-4-enoic acid
Base-Promoted Ring OpeningStrong Base (e.g., NaOH)2-cyano-4,4,4-trifluoro-3-hydroxybutanoic acid derivative

Reactivity at the Trifluoromethyl-Substituted Carbon

The carbon atom bearing the trifluoromethyl group is a stereocenter and its reactivity is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. This group enhances the acidity of the adjacent C-H bond, making it susceptible to deprotonation by a suitable base.

Enolate Formation and Subsequent Reactions: Treatment with a strong base could generate an enolate from the butanoic acid moiety. This enolate could then react with various electrophiles, allowing for the introduction of new substituents at the α-position to the carboxylic acid. However, the presence of the acidic carboxylic proton would need to be considered, likely requiring protection of the acid functionality prior to enolate formation.

Diastereoselective Reactions: Due to the existing stereocenter, any reactions at the adjacent positions would likely proceed with some degree of diastereoselectivity. The bulky and electron-withdrawing trifluoromethyl group can exert significant steric and electronic influence, directing the approach of incoming reagents. researchgate.netresearchgate.net For instance, reduction of the carboxylic acid to an alcohol, followed by subsequent reactions at the newly formed primary alcohol, could be influenced by the adjacent trifluoromethyl-substituted stereocenter.

Reaction TypeKey FeaturePotential Outcome
Enolate Alkylation (with protected acid)Deprotonation α to the carbonylIntroduction of alkyl groups with potential diastereoselectivity
Diastereoselective ReductionReduction of the carboxylic acidFormation of a chiral alcohol with predictable stereochemistry

Utilization as a Building Block in the Synthesis of Complex Organic Architectures

The combination of a chiral trifluoromethyl group, a versatile isoxazole heterocycle, and a carboxylic acid handle makes this compound a valuable chiral building block for the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science.

Applications in Medicinal Chemistry Intermediates

Both the trifluoromethyl group and the isoxazole moiety are privileged structures in medicinal chemistry. The CF₃ group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The isoxazole ring is present in a number of approved drugs and serves as a versatile scaffold for interacting with biological targets. lifechemicals.comrsc.org

This compound can serve as a precursor for a variety of complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups to explore structure-activity relationships. The isoxazole ring can be used as a bioisostere for other functional groups or can be ring-opened to reveal different functionalities. The chiral trifluoromethylated portion provides a specific three-dimensional arrangement that can be crucial for potent and selective biological activity. For example, it could be incorporated into peptidomimetics or other small molecule inhibitors.

Precursors for Material Science Applications

Trifluoromethylated compounds are of interest in materials science due to the unique properties conferred by the CF₃ group, such as high thermal stability, chemical resistance, and specific optical and electronic properties. nih.gov Similarly, heterocyclic compounds like isoxazoles can be incorporated into polymers to modify their properties.

The carboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions. For instance, it could be converted into an acrylic or styrenic monomer by appropriate functional group transformations. The resulting polymers would possess the combined properties of the trifluoromethyl group and the isoxazole ring. These materials could have applications in areas such as specialty polymers with low surface energy, high thermal stability, or specific dielectric properties. The isoxazole ring within the polymer backbone could also be a site for post-polymerization modification, allowing for further tuning of the material's properties.

Green Chemistry Principles Applied to the Synthesis of 4,4,4 Trifluoro 3 1,2 Oxazol 3 Yl Butanoic Acid

Solvent-Free and Reduced-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free or reduced-solvent methodologies represent a significant advancement in green chemistry.

In the context of synthesizing 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid, a key step would be the formation of the 1,2-oxazole ring. Research on the synthesis of similar heterocyclic systems has demonstrated the feasibility of solvent-free conditions. For instance, the synthesis of (thio)ester derivatives has been achieved using ferric chloride (FeCl3) as a heterogeneous catalyst under solvent-free conditions at room temperature. tudelft.nl This approach, which involves the simple mixing of reactants with a catalytic amount of the reusable catalyst, could potentially be adapted for the esterification steps in the synthesis of the target molecule's precursors.

Another relevant example is the microwave-assisted synthesis of 2-alkylbenzothiazoles and bile acid derivatives, which proceeds efficiently under solvent-free conditions. researchgate.net This demonstrates that complex heterocyclic structures can be assembled without the need for a solvent, often with the aid of microwave irradiation to accelerate the reaction.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Related Heterocyclic Compounds

Reaction TypeCompound SynthesizedConditionsReaction TimeYield (%)Reference
ConventionalIsoxazole (B147169) DerivativesConventional Heating6-8 hours58-69% nih.gov
Solvent-Free Microwave Isoxazole Derivatives Microwave Irradiation 6-10 minutes 67-82% nih.gov
ConventionalThiazolyl-PyridazinedionesConventional Heating-- organic-chemistry.org
Solvent-Free Microwave Thiazolyl-Pyridazinediones Microwave & Chitosan Catalyst Short High/Efficient organic-chemistry.org

These examples suggest that a synthetic route to this compound could be designed to minimize solvent use, particularly in the formation of the oxazole (B20620) ring and subsequent modifications.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity, under milder conditions, and with lower energy consumption. For the synthesis of this compound, catalytic methods can be employed in several key transformations.

The construction of the 1,2-oxazole ring can be facilitated by various catalysts. For example, the synthesis of isoxazoles can be achieved through a one-pot, three-component reaction using a Sonogashira coupling-cycloaddition sequence, which is significantly enhanced by microwave irradiation. rsc.org The use of metal catalysts, such as palladium and copper, in multicomponent reactions allows for the rapid assembly of complex heterocyclic structures with high atom economy.

Furthermore, the introduction of the trifluoromethyl group often requires specialized catalytic systems. While direct trifluoromethylation of a pre-formed heterocyclic butanoic acid is challenging, the synthesis of trifluoromethylated building blocks can be achieved using catalytic methods. For instance, the synthesis of β-trifluoromethyl pyrrolines has been accomplished through an organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones. researchgate.net A similar strategy could be envisioned for the synthesis of a precursor to the target molecule.

Table 2: Catalytic Methods for the Synthesis of Related Fluorinated Heterocycles

CatalystReaction TypeProductKey AdvantagesReference
OrganocatalystConjugate Additionβ-Trifluoromethyl PyrrolinesHigh enantioselectivity (97-98% ee) researchgate.net
Lewis Acids (e.g., BF3·Et2O)Acylation of SesquiterpenesAcetates of β-caryophylleneEfficient under solvent-free conditions agcchem.com
Ferric Chloride (FeCl3)(Thio)esterification(Thio)ester derivativesHeterogeneous, recyclable, solvent-free tudelft.nl

The development of efficient catalytic systems is paramount for a green synthesis of this compound, as it would reduce the need for stoichiometric reagents and minimize waste generation.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product, with minimal formation of byproducts.

Multicomponent reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product. taylorfrancis.com The synthesis of fluorinated heterocycles via MCRs has been explored, offering an efficient route to complex molecules with high atom economy. nveo.org A hypothetical MCR for the synthesis of a precursor to this compound could involve the reaction of a fluorinated building block, a source of the oxazole nitrogen and oxygen, and a component containing the butanoic acid chain.

Waste minimization in the pharmaceutical industry is a critical aspect of green chemistry. wisdomlib.org Strategies for waste reduction include the use of catalytic processes, the recycling of solvents and catalysts, and the design of synthetic routes with fewer steps. For the synthesis of fluorinated active pharmaceutical ingredients (APIs), minimizing waste is particularly important due to the often hazardous nature of fluorinating agents and byproducts. pharmtech.comdurham.ac.uk The use of flow chemistry can contribute to waste reduction by enabling better control over reaction conditions and minimizing the formation of side products. abap.co.in

Table 3: Atom Economy of Different Reaction Types

Reaction TypeDescriptionAtom Economy
AdditionReactants combine to form a single product.High (often 100%)
RearrangementA molecule's structure is rearranged.High (often 100%)
SubstitutionPart of one molecule is replaced by another.Moderate
EliminationA molecule splits into two or more smaller molecules.Low

By prioritizing addition and rearrangement reactions and employing MCRs where possible, the synthesis of this compound can be designed to maximize atom economy and minimize waste.

Energy Efficiency Considerations (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is another key principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources like microwave irradiation.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. mit.edursc.org The synthesis of isoxazole derivatives, for instance, has been shown to be significantly more efficient under microwave irradiation. nih.govwisdomlib.orgnih.gov A microwave-assisted approach could be particularly beneficial for the cyclization step in the formation of the 1,2-oxazole ring of the target molecule.

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazole Derivatives

MethodReaction TimeYield (%)Reference
Conventional Heating6-8 hours58-69% nih.gov
Microwave Irradiation 6-10 minutes 67-82% nih.gov

Continuous flow chemistry is another technology that can enhance energy efficiency and safety, particularly for reactions involving hazardous reagents or unstable intermediates. beilstein-journals.org The use of flow microreactors allows for precise control over reaction parameters, improved heat and mass transfer, and safer handling of fluorinating agents. A continuous flow process could be implemented for key steps in the synthesis of this compound, leading to a more energy-efficient and scalable manufacturing process.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the well-established principles of fluorine and heterocyclic chemistry. The molecule integrates a trifluoromethyl group, a butanoic acid chain, and an isoxazole (B147169) ring.

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties. hovione.com Its high electronegativity and lipophilicity can significantly influence the acidity of the carboxylic acid group, metabolic stability, and binding interactions with biological targets. rsc.orghovione.comjelsciences.com The presence of the -CF3 group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidation. tandfonline.com

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This aromatic ring system is a common scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions and for its relative stability. The butanoic acid moiety provides a carboxylic acid functional group, which can be ionized under physiological conditions, influencing solubility and serving as a handle for further chemical modifications, such as esterification or amidation.

The juxtaposition of the chiral center at the C3 position of the butanoic acid chain, the electron-withdrawing trifluoromethyl group, and the heterocyclic isoxazole ring suggests a complex interplay of steric and electronic effects that would govern the molecule's conformation and reactivity.

Table 1: Inferred Physicochemical Properties of this compound

PropertyAnticipated CharacteristicRationale
Acidity (pKa)Lower than non-fluorinated analogInductive effect of the -CF3 group
LipophilicityIncreased compared to non-fluorinated analogContribution of the -CF3 group
Metabolic StabilityEnhancedC-F bonds are resistant to cleavage tandfonline.com
ChiralityExists as a racemic mixture unless resolvedPresence of a stereocenter at C3
ReactivityCarboxylic acid allows for standard derivatizationAmenable to esterification, amidation, etc.

Remaining Challenges in Synthesis and Characterization

The synthesis and characterization of molecules like this compound present notable challenges that are reflective of broader difficulties in organofluorine chemistry.

The introduction of a trifluoromethyl group into an organic molecule, particularly at a specific stereocenter adjacent to a heterocyclic ring, is a non-trivial synthetic task. rsc.orgnih.gov Methods for trifluoromethylation often require specialized reagents and reaction conditions, and achieving high stereoselectivity can be difficult. researchgate.net The synthesis of the isoxazole ring itself, while well-established, requires careful planning to ensure compatibility with the fluorinated moiety and the carboxylic acid precursor.

A plausible synthetic route might involve the reaction of a trifluoromethylated carbonyl compound with a suitable nitrogen- and oxygen-containing precursor to form the isoxazole ring, followed by chain extension and hydrolysis to yield the final butanoic acid. However, each step would need to be optimized to manage potential side reactions and purification challenges.

Characterization of the final compound would require a suite of spectroscopic techniques. While standard methods like NMR (¹H, ¹³C) and mass spectrometry are essential, the presence of fluorine introduces additional complexity. ¹⁹F NMR would be crucial for confirming the presence and environment of the trifluoromethyl group. The determination of the absolute configuration of the chiral center would necessitate more advanced techniques such as chiral chromatography or X-ray crystallography of a suitable derivative.

Prospective Research Avenues and Untapped Reactivity

The unique structural features of this compound open up several avenues for future research.

Medicinal Chemistry: Given that fluorinated heterocycles are prominent in a large number of FDA-approved drugs, a primary research direction would be the exploration of this molecule's biological activity. nih.govrsc.org The compound could be screened against various biological targets, such as enzymes or receptors, where the combination of the trifluoromethyl group and the isoxazole ring could lead to potent and selective inhibition.

Asymmetric Synthesis: Developing efficient and highly stereoselective synthetic routes to access the individual enantiomers of this compound is a significant research goal. This would not only provide access to enantiomerically pure compounds for biological testing but also contribute to the broader field of asymmetric fluorination.

Derivatization and Analogue Synthesis: The carboxylic acid group serves as a convenient point for derivatization. A library of esters, amides, and other derivatives could be synthesized to probe structure-activity relationships. Furthermore, analogues with different substitution patterns on the isoxazole ring could be prepared to fine-tune the molecule's properties.

Materials Science: Fluorinated organic molecules can possess unique properties relevant to materials science, such as liquid crystallinity or specific optical properties. The potential of this compound and its derivatives as building blocks for novel materials remains an unexplored area.

Potential for Broader Academic Impact in Fluorine and Heterocyclic Chemistry

Research into this compound and related compounds has the potential to make a significant impact on the fields of fluorine and heterocyclic chemistry.

The development of novel synthetic methodologies to construct this molecule could lead to new tools for the broader chemical community. lboro.ac.uk Overcoming the challenges associated with the stereoselective introduction of the trifluoromethyl group adjacent to a heterocycle would be a valuable contribution. researchgate.net

Furthermore, a detailed study of the physicochemical properties of this compound would provide valuable data on the interplay between a trifluoromethyl group and a neighboring isoxazole ring. This could lead to a better understanding of how these two important functional groups modulate molecular properties, which can, in turn, inform the design of future drug candidates and functional materials.

The increasing number of fluorinated heterocyclic drugs approved by the FDA underscores the importance of this class of compounds. nih.govrsc.org In-depth studies of specific examples like this compound are crucial for expanding the foundational knowledge that underpins these successful applications.

Q & A

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-3-(1,2-oxazol-3-yl)butanoic acid, and how do reaction conditions influence yield?

A common approach involves condensation reactions between fluorinated precursors and heterocyclic intermediates. For example, analogous syntheses of fluorinated butanoic acids (e.g., (R)-4,4,4-trifluoro-3-hydroxybutanoic acid) use enantioselective methods with chiral auxiliaries like (R)-1-phenylethylamine to control stereochemistry . For the oxazole moiety, cyclization of hydroxylamine derivatives with ketones or aldehydes under reflux (e.g., ethanol with glacial acetic acid as a catalyst) is typical, as seen in triazole-oxazole hybrid syntheses . Yield optimization requires precise stoichiometry, controlled pH (acidic conditions for cyclization), and solvent selection (e.g., ethanol for polar intermediates).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming trifluoromethyl group integrity, while 1H^{1}\text{H} NMR identifies proton environments near the oxazole ring and carboxylic acid .
  • X-ray Crystallography : Programs like SHELXL (via the SHELX suite) enable precise structural determination, particularly for resolving stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Elemental Analysis : Combustion analysis validates purity, with expected deviations <0.4% for C, H, N, and F (e.g., C: 51.61%, F: 20.41% in related fluorinated acids) .

Q. What preliminary biological activity data exist for this compound?

While direct data on this compound are limited, structurally similar fluorinated compounds (e.g., TFIBA) show bioactivity in plant models, such as modulating microtubule dynamics in Lactuca sativa roots . The oxazole ring may enhance interactions with enzymatic targets (e.g., kinases or proteases), warranting enzyme inhibition assays and cytotoxicity profiling in mammalian cell lines.

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are recommended?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, followed by recrystallization .
  • Analysis : Polarimetry (e.g., [α]D=+15.1[α]_D = +15.1^\circ in EtOH for (S)-enantiomers) and chiral HPLC with amylose-based columns provide enantiomeric excess (ee) validation .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Conflicting computational models (e.g., DFT-predicted vs. experimental bond angles) can be addressed via single-crystal X-ray diffraction. SHELXL refinement parameters (e.g., R-factor <5%) ensure accuracy, while hydrogen-bonding motifs (e.g., carboxylic acid dimerization) clarify stability and reactivity . For example, trifluoromethyl groups may induce steric hindrance, altering ring planarity.

Q. What strategies mitigate discrepancies between in vitro bioactivity and computational docking results?

  • Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to measure affinity for predicted targets.
  • Structural Adjustments : Modify the oxazole substituents (e.g., introducing electron-withdrawing groups) to enhance binding, as seen in triazolo-pyrazine derivatives .
  • Solvent Effects : Re-evaluate docking parameters to account for solvation (e.g., chloroform vs. aqueous buffers), which impacts ligand conformation .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : The carboxylic acid group may protonate/deprotonate in physiological pH ranges (4–8), altering solubility. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for bioassays.
  • Thermal Stability : Thermogravimetric analysis (TGA) of analogs (e.g., mp 189–190°C for trifluoromethyl-pyrazole acids) suggests decomposition >200°C, but oxazole ring sensitivity to prolonged heating requires inert atmospheres during synthesis .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

  • Fluorine Substitution : Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in hexafluoro-valine derivatives .
  • Oxazole Modifications : Replacing the oxazole with thiazole or pyridine rings (e.g., 4-(trifluoromethyl)pyridin-3-amine) alters electronic profiles and binding kinetics .

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